molecular formula C10H10N2O B8542939 1,2,2a,5-Tetrahydropyrrolo[4,3,2-de]quinolin-4(3H)-one

1,2,2a,5-Tetrahydropyrrolo[4,3,2-de]quinolin-4(3H)-one

Cat. No.: B8542939
M. Wt: 174.20 g/mol
InChI Key: TWCNYBRZWGRNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2a,5-Tetrahydropyrrolo[4,3,2-de]quinolin-4(3H)-one is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),8,10-trien-6-one

InChI

InChI=1S/C10H10N2O/c13-9-4-6-5-11-7-2-1-3-8(12-9)10(6)7/h1-3,6,11H,4-5H2,(H,12,13)

InChI Key

TWCNYBRZWGRNMP-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC3=C2C(=CC=C3)NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl (4-nitro-2,3-dihydro-1H-indol-3-yl)acetate, enantiomer B, from Step B (1.50 g, 5.99 mmol) in H2O (50 mL) and EtOH (42 mL) was added sodium hydrosulfite (ca. 85%; 4.91 g, 24 mmol). The reaction mixture was stirred at ambient temperature for 1 h, then 3 N hydrochloric acid (14 mL, 42 mmol) was added and the solution was heated to 100° C. for 3 h. The cooled mixture was adjusted to pH 8 with saturated aqueous NaHCO3, then extracted with CH2Cl2 (6×200 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound. MS: m/z=175 (M+1).
Name
ethyl (4-nitro-2,3-dihydro-1H-indol-3-yl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.80 g (8.73 mmol) methyl (4-amino-2,3-dihydro-1H-indol-3-yl)acetate in 100 mL xylene were refluxed for 30 h. The reaction mixture was evaporated down and purified by flash chromatography. The product-containing fractions were combined and evaporated down.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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